molecular formula C78H132O20 B1245973 Swinholide a

Swinholide a

Cat. No. B1245973
M. Wt: 1389.9 g/mol
InChI Key: RJVBVECTCMRNFG-ANKJNSLFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Swinholide a is a natural product found in Theonella swinhoei with data available.

Scientific Research Applications

  • Microfilament Disruption and Cytotoxicity

    • Swinholide A, derived from the marine sponge Theonella swinhoei, is recognized for its ability to disrupt the actin cytoskeleton in cells. It binds to actin dimers and severs F-actin in vitro, explaining its potent cytotoxic activity. This makes it a model for studying the action of F-actin severing proteins and potentially useful in therapeutic conditions involving filamentous actin (Bubb et al., 1995).
  • Molecular Characterization and New Derivatives

    • Novel machine learning tools like the Small Molecule Accurate Recognition Technology (SMART 2.0) have been applied for the rapid characterization of natural products, including swinholide A. This approach led to the identification of new swinholide-like macrolides and derivatives, demonstrating the potential of combining traditional and deep learning-assisted methods in natural products research (Reher et al., 2020).
  • Natural Product Isolation and Metabolic Source

    • Chemical investigation of marine cyanobacteria revealed the discovery of swinholide A and related cytotoxic natural products. This finding challenges previous assumptions about the metabolic source of swinholide-type compounds, suggesting a broader range of producing organisms (Andrianasolo et al., 2005).
  • Biosynthesis Gene Cluster in Terrestrial Cyanobacteria

    • The biosynthesis gene cluster for swinholide A was located in a terrestrial cyanobacterium, Nostoc sp. This discovery expands the understanding of the natural production of swinholides and related compounds, showing that bacteria from different phyla can produce similar natural products (Humisto et al., 2017).
  • Synthesis and Structural Analysis

    • Research into the total synthesis of swinholide A highlights the compound's complex structure and its potent cytotoxic activity against various human tumor cell lines. The synthesis studies contribute to the understanding of its structural features essential for biological activity (Paterson et al., 1994).

properties

Product Name

Swinholide a

Molecular Formula

C78H132O20

Molecular Weight

1389.9 g/mol

IUPAC Name

(1R,3S,5E,7E,11S,12S,13R,15S,16S,17S,19S,23R,25S,27E,29E,33S,34S,35R,37S,38S,39S,41S)-3,13,15,25,35,37-hexahydroxy-11,33-bis[(2S,3S,4S)-3-hydroxy-6-[(2S,4R,6S)-4-methoxy-6-methyloxan-2-yl]-4-methylhexan-2-yl]-17,39-dimethoxy-6,12,16,28,34,38-hexamethyl-10,32,45,46-tetraoxatricyclo[39.3.1.119,23]hexatetraconta-5,7,21,27,29,43-hexaene-9,31-dione

InChI

InChI=1S/C78H132O20/c1-45-23-29-57(79)37-59-19-17-21-61(95-59)41-71(91-15)52(8)68(82)44-70(84)54(10)78(56(12)76(88)48(4)28-32-64-40-66(90-14)36-50(6)94-64)98-74(86)34-26-46(2)24-30-58(80)38-60-20-18-22-62(96-60)42-72(92-16)51(7)67(81)43-69(83)53(9)77(97-73(85)33-25-45)55(11)75(87)47(3)27-31-63-39-65(89-13)35-49(5)93-63/h17-20,23-26,33-34,47-72,75-84,87-88H,21-22,27-32,35-44H2,1-16H3/b33-25+,34-26+,45-23+,46-24+/t47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65+,66+,67-,68-,69+,70+,71-,72-,75-,76-,77-,78-/m0/s1

InChI Key

RJVBVECTCMRNFG-ANKJNSLFSA-N

Isomeric SMILES

C[C@@H]1O[C@H](C[C@@H](C1)OC)CC[C@@H]([C@H](O)[C@@H]([C@H]2OC(=O)/C=C/C(=C/C[C@@H](C[C@H]3O[C@H](C[C@@H]([C@H]([C@H](C[C@H]([C@@H]([C@H](OC(=O)/C=C/C(=C/C[C@@H](C[C@H]4O[C@H](C[C@@H]([C@H]([C@H](C[C@H]([C@@H]2C)O)O)C)OC)CC=C4)O)/C)[C@H]([C@@H](O)[C@H](CC[C@@H]5O[C@H](C[C@H](C5)OC)C)C)C)C)O)O)C)OC)CC=C3)O)/C)C)C

Canonical SMILES

CC1CC(CC(O1)CCC(C)C(C(C)C2C(C(CC(C(C(CC3CC=CC(O3)CC(CC=C(C=CC(=O)OC(C(C(CC(C(C(CC4CC=CC(O4)CC(CC=C(C=CC(=O)O2)C)O)OC)C)O)O)C)C(C)C(C(C)CCC5CC(CC(O5)C)OC)O)C)O)OC)C)O)O)C)O)OC

synonyms

swinholide A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Swinholide a
Reactant of Route 2
Swinholide a
Reactant of Route 3
Swinholide a
Reactant of Route 4
Swinholide a
Reactant of Route 5
Swinholide a
Reactant of Route 6
Swinholide a

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.